molecular formula C16H10ClF4N3OS B14176391 4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 7166-97-4

4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14176391
CAS No.: 7166-97-4
M. Wt: 403.8 g/mol
InChI Key: ALZCJFWOTHEAFH-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound with significant interest in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of chlorophenyl and tetrafluoroethoxy groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps, starting with the preparation of the triazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield. Common reagents include hydrazine derivatives and substituted phenyl compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(3-Chlorophenyl)-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its triazole ring, which imparts unique stability and reactivity. The combination of chlorophenyl and tetrafluoroethoxy groups further enhances its chemical properties, making it a versatile and valuable compound for various applications.

Properties

CAS No.

7166-97-4

Molecular Formula

C16H10ClF4N3OS

Molecular Weight

403.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H10ClF4N3OS/c17-10-4-2-5-11(8-10)24-13(22-23-15(24)26)9-3-1-6-12(7-9)25-16(20,21)14(18)19/h1-8,14H,(H,23,26)

InChI Key

ALZCJFWOTHEAFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C2=NNC(=S)N2C3=CC(=CC=C3)Cl

Origin of Product

United States

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